molecular formula C19H20FN3O3S B6065682 5-[1-[4-(3-Fluoroanilino)-4-oxobutanoyl]pyrrolidin-2-yl]thiophene-2-carboxamide

5-[1-[4-(3-Fluoroanilino)-4-oxobutanoyl]pyrrolidin-2-yl]thiophene-2-carboxamide

Cat. No.: B6065682
M. Wt: 389.4 g/mol
InChI Key: CRYXQXQZBZLAEP-UHFFFAOYSA-N
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Description

5-[1-[4-(3-Fluoroanilino)-4-oxobutanoyl]pyrrolidin-2-yl]thiophene-2-carboxamide is a complex organic compound that features a combination of aromatic and heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[1-[4-(3-Fluoroanilino)-4-oxobutanoyl]pyrrolidin-2-yl]thiophene-2-carboxamide typically involves multiple steps, starting with the preparation of key intermediates. One common route involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of appropriate precursors, such as amino acids or their derivatives.

    Attachment of the Fluoroanilino Group:

    Formation of the Thiophene Carboxamide: The thiophene-2-carboxamide moiety can be synthesized by reacting thiophene-2-carboxylic acid with an amine under dehydrating conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the carbonyl groups, converting them to alcohols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be used under controlled conditions to achieve substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

5-[1-[4-(3-Fluoroanilino)-4-oxobutanoyl]pyrrolidin-2-yl]thiophene-2-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: Investigated for its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific molecular targets is beneficial.

    Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 5-[1-[4-(3-Fluoroanilino)-4-oxobutanoyl]pyrrolidin-2-yl]thiophene-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of interest.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-[1-[4-(3-Fluoroanilino)-4-oxobutanoyl]pyrrolidin-2-yl]thiophene-2-carboxamide is unique due to its specific combination of functional groups and structural features, which confer distinct biological activity and chemical reactivity. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

5-[1-[4-(3-fluoroanilino)-4-oxobutanoyl]pyrrolidin-2-yl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20FN3O3S/c20-12-3-1-4-13(11-12)22-17(24)8-9-18(25)23-10-2-5-14(23)15-6-7-16(27-15)19(21)26/h1,3-4,6-7,11,14H,2,5,8-10H2,(H2,21,26)(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRYXQXQZBZLAEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C(=O)CCC(=O)NC2=CC(=CC=C2)F)C3=CC=C(S3)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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